![molecular formula C7H11B B3045698 7-Bromobicyclo[4.1.0]heptane CAS No. 1121-39-7](/img/structure/B3045698.png)
7-Bromobicyclo[4.1.0]heptane
Overview
Description
7-Bromobicyclo[4.1.0]heptane is a chemical compound with the molecular formula C7H11Br . It has a molecular weight of 175.07 . The IUPAC name for this compound is (1R,6S,7r)-7-bromobicyclo [4.1.0]heptane .
Synthesis Analysis
A general procedure was developed for the synthesis of halocyclopropylgermanes. This procedure was used for the preparation of tribromo (7-bromobicyclo [4.1.0]hept-7-yl)germane . Another study showed that 7,7-dichlorobicyclo [4.1.0]heptane can react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions .Molecular Structure Analysis
The molecular structure of 7-Bromobicyclo[4.1.0]heptane was established by GLC-mass spectrometry, 1 H NMR spectroscopy, and X-ray diffraction analysis .Chemical Reactions Analysis
7,7-Dichlorobicyclo [4.1.0]heptane was shown to react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions. Two phosphonic dichlorides were formed in a 1:1 ratio upon controlled hydrolysis of the intermediate complex .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromobicyclo[4.1.0]heptane include a molecular weight of 175.07 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Reactions and Synthesis
7-Bromobicyclo[4.1.0]heptane has been involved in various chemical reactions and synthesis processes. For example, Ando, Muranaka, and Ishihara (1981) demonstrated its formation through the reaction of gem-dihalocyclopropanes with activated magnesium at low temperatures (Ando, Muranaka, & Ishihara, 1981). Similarly, another study explored the reduction of 7,7-dibromobicyclo[4.1.0]heptane using dialkyl phosphonate as a reducing agent, which effectively produced 7-bromobicyclo[4.1.0]heptane (平尾, 升永, 憲一郎, & 大城, 1987).
Structural and Mechanistic Studies
Several studies have been conducted on the structural and mechanistic aspects of 7-bromobicyclo[4.1.0]heptane. For instance, Alber and Szeimies (1994) investigated its formation as a product in a reaction involving methyllithium, suggesting it as an intermediate in a larger synthetic pathway (Alber & Szeimies, 1994). Lindsay and Reese (1965) studied its pyrolysis, observing the formation of cycloheptatriene and other intermediates (Lindsay & Reese, 1965).
Applications in Synthesis of Novel Compounds
The compound has been utilized in synthesizing novel chemical structures. For example, Malpass and White (2004) discussed the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes, in which anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane played a crucial role (Malpass & White, 2004).
Theoretical and Computational Studies
Theoretical and computational studies have also been performed on derivatives of 7-bromobicyclo[4.1.0]heptane. Davidson et al. (1995) presented a study on the thermally induced rearrangement of 7-(trans-butenylidene)bicyclo[4.1.0]heptane, offering insights into reaction mechanisms and intermediates (Davidson, Gajewski, Shook, & Cohen, 1995).
Safety and Hazards
properties
IUPAC Name |
7-bromobicyclo[4.1.0]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMTCQZRVQSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340497 | |
Record name | 7-Bromobicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobicyclo[4.1.0]heptane | |
CAS RN |
1121-39-7 | |
Record name | 7-Bromobicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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